methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate
Descripción
Methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate (CAS: N/A) is a brominated pyridine derivative with a conjugated α,β-unsaturated ester moiety. Key physicochemical properties include:
Propiedades
IUPAC Name |
methyl 3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-9-5-7(11)6-12-8(9)3-4-10(13)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYALCCHDRNHDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate, with the molecular formula C10H10BrNO3 and a molecular weight of 272.09 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : Methyl 3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate
- Molecular Formula : C10H10BrNO3
- Molecular Weight : 272.09 g/mol
- CAS Number : 947688-88-2
Biological Activity
The biological activity of methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate has been explored in various studies, revealing its potential as a therapeutic agent.
Antimicrobial Activity
Recent research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.26 μM . While specific data on methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate is limited, its structural similarity to other active pyridine derivatives suggests potential antimicrobial effects.
The mechanism by which methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
- Interference with DNA Synthesis : The presence of halogen and methoxy groups may enhance the compound's ability to interact with nucleic acids.
Case Studies and Research Findings
-
Pyridine Derivative Studies : A series of studies on pyridine derivatives have demonstrated their potential against various pathogens. For example, compounds with methoxy and bromo substitutions have been linked to increased potency against resistant strains of bacteria .
Compound Name MIC (μM) Target Pathogen Pyridine A 0.63 Mycobacterium tuberculosis Pyridine B 1.26 Mycobacterium marinum Methyl (2E)-3-(5-bromo...) TBD TBD - Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds indicate rapid metabolism in vivo, leading to short half-lives which could affect therapeutic efficacy . Understanding these dynamics is crucial for optimizing dosage and delivery methods for methyl (2E)-3-(5-bromo-3-methoxypyridin-2-yl)prop-2-enoate.
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Compound 3m : Methyl (2E)-3-(2',3-dimethylbiphenyl-2-yl)prop-2-enoate
- Structure : Features a biphenyl system with methyl substituents.
- Synthesis : Prepared via palladium-catalyzed coupling, yielding 29% after flash chromatography .
- Key Differences :
- Substituents : Lacks bromine and pyridine; instead, has a biphenyl core.
- Electronic Effects : Methyl groups are electron-donating, contrasting with the electron-withdrawing bromine in the target compound.
- Yield : Lower yield (29%) compared to ethyl-substituted analogs, possibly due to steric hindrance or electronic mismatches.
Compound 3n : Methyl (2E)-3-(2',3-diethylbiphenyl-2-yl)prop-2-enoate
- Structure : Biphenyl system with ethyl substituents.
- Synthesis : Achieved 37% yield under similar conditions to 3m .
- Yield: Higher yield (37%) than 3m, suggesting alkyl chain length improves reaction efficiency.
Compound 10 : Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate
- Structure: Contains cyano and pyrimidinyl groups.
- Synthesis : Derived from aromatic amine coupling in acetic acid .
- Key Differences: Functionality: Cyano and pyrimidinyl groups increase hydrogen-bond acceptors (PSA > 90 Ų estimated), enhancing polarity vs. the target compound (PSA 48.42 Ų). Reactivity: The cyano group may facilitate nucleophilic reactions, whereas bromine in the target compound enables cross-coupling (e.g., Suzuki).
Physicochemical Properties
| Parameter | Target Compound | 3m | 3n | Compound 10 |
|---|---|---|---|---|
| Molecular Weight | 270.984 g/mol | ~300 (est.) | ~328 (est.) | ~350 (est.) |
| LogP | 2.04 | ~3.5 (est.) | ~4.0 (est.) | ~1.5 (est.) |
| PSA | 48.42 Ų | ~30 Ų (est.) | ~30 Ų (est.) | >90 Ų (est.) |
| Hydrogen Bond Acceptors | 4 | 2 | 2 | 8 |
- Lipophilicity: The target compound’s LogP (2.04) is lower than 3m/3n (estimated higher due to alkyl chains) but higher than Compound 10 (polar cyano/pyrimidinyl groups).
- Polarity : Compound 10’s high PSA suggests superior aqueous solubility, whereas the target compound’s moderate PSA balances lipophilicity and solubility.
Métodos De Preparación
Procedure
Synthesis of 2-Bromo-3-methoxy-5-bromopyridine :
Palladium-Catalyzed Vinylation :
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | [Pd(allyl)Cl]₂ (1 mol%) |
| Ligand | P(o-Tol)₃ (2 mol%) |
| Solvent | Toluene:DMA (3:1) |
| Reaction Time | 12 hours |
| Isolated Yield | 82% |
Photoredox-Mediated Radical Addition
Procedure
Substrate Preparation :
Radical Coupling :
Key Data :
| Parameter | Value |
|---|---|
| Photoredox Catalyst | [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%) |
| Reductant | Hantzsch ester (1.5 equiv) |
| Solvent | THF:DMA (3:1) |
| Reaction Time | 16 hours |
| Isolated Yield | 70–75% |
Knoevenagel Condensation
Procedure
Aldehyde Synthesis :
Condensation with Methyl Propionate :
Key Data :
| Parameter | Value |
|---|---|
| Base | Piperidine (10 mol%) |
| Acid | Acetic acid (5 mol%) |
| Solvent | Ethanol |
| Reaction Time | 6 hours |
| Isolated Yield | 65–70% |
Wittig Reaction
Procedure
Ylide Generation :
- Methyl (triphenylphosphoranylidene)propionate is prepared from methyl propionate and triphenylphosphine in THF.
Coupling with Pyridine Aldehyde :
Key Data :
| Parameter | Value |
|---|---|
| Ylide Reagent | Methyl PPh₃-propionate |
| Solvent | THF |
| Reaction Time | 2 hours |
| Isolated Yield | 78% |
Grignard/Formylation Sequence
Procedure
Grignard Exchange :
Quenching with DMF :
- The intermediate is quenched with DMF to yield 5-bromo-3-methoxypyridine-2-carbaldehyde.
Esterification :
Key Data :
| Parameter | Value |
|---|---|
| Grignard Reagent | iPrMgCl (1.2 equiv) |
| Solvent | THF |
| Reaction Time | 3 hours |
| Isolated Yield | 60–65% |
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity (E/Z) | Key Advantage |
|---|---|---|---|
| Heck Coupling | 82 | >99:1 | High E-selectivity, scalable |
| Photoredox | 70–75 | >95:5 | Mild conditions, avoids heavy metals |
| Knoevenagel | 65–70 | >9:1 | Simple setup, low cost |
| Wittig Reaction | 78 | >95:5 | Excellent E-control |
| Grignard/Formylation | 60–65 | N/A | Flexible aldehyde intermediate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
